molecular formula C27H30F3NO4 B7745409 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745409
M. Wt: 489.5 g/mol
InChI Key: HLJGASGSGIVPEH-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including a tert-butylphenoxy group, a hydroxy group, a methylpiperidinylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via a nucleophilic substitution reaction using a tert-butylphenol and a suitable leaving group on the chromenone core.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through selective hydroxylation of the chromenone core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methylpiperidinylmethyl Group: The methylpiperidinylmethyl group can be attached via a reductive amination reaction using a suitable aldehyde or ketone precursor and methylpiperidine.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using flow microreactor systems to enhance reaction efficiency, yield, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydrochromenone derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

    Trifluoromethylation Products: Trifluoromethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical transformations, making it valuable in organic synthesis .

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The methylpiperidinylmethyl group may interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methylpiperidinylmethyl group.

    3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one: Lacks the trifluoromethyl group.

    3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-methyl-4H-chromen-4-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the methylpiperidinylmethyl group in 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methylpiperidinylmethyl group provides additional binding interactions with biological targets .

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3NO4/c1-16-6-5-13-31(14-16)15-20-21(32)12-11-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-9-7-17(8-10-18)26(2,3)4/h7-12,16,32H,5-6,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJGASGSGIVPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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